N~6~-(4-chlorophenyl)-N~4~-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N⁶-(4-Chlorophenyl)-N⁴-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative designed to mimic purine bases, leveraging structural similarities to interact with biological targets such as kinases. The compound features a 1-methyl group at the pyrazole ring, a 4-chlorophenyl substituent at position 6 (N⁶), and a 2,4-dimethylphenyl group at position 4 (N⁴).
Properties
Molecular Formula |
C20H19ClN6 |
|---|---|
Molecular Weight |
378.9 g/mol |
IUPAC Name |
6-N-(4-chlorophenyl)-4-N-(2,4-dimethylphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C20H19ClN6/c1-12-4-9-17(13(2)10-12)24-18-16-11-22-27(3)19(16)26-20(25-18)23-15-7-5-14(21)6-8-15/h4-11H,1-3H3,(H2,23,24,25,26) |
InChI Key |
WEKXKZNNPKYNCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NC4=CC=C(C=C4)Cl)C)C |
Origin of Product |
United States |
Preparation Methods
Aminopyrazole Carbonitrile Cyclization
A widely used approach involves reacting 5-amino-3-methylthio-1-substituted pyrazol-4-carbonitrile derivatives with formamide and acetic anhydride. This generates a fused pyrimidine ring.
Example Reaction Pathway
-
Starting Material : 1-Methyl-5-amino-3-methylthio-4-cyano-pyrazole (hypothetical precursor with methyl at N¹).
-
Cyclization : React with formamide and acetic anhydride under reflux to form the pyrazolo[3,4-d]pyrimidin-4-thione intermediate.
-
Chlorination : Treat with phosphorus oxychloride (POCl₃) to replace thione groups with chloro substituents at N⁴ and N⁶.
Key Data
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Formamide, Acetic Anhydride, Reflux (5 hr) | 85–95 | |
| Chlorination | POCl₃, DMF, 70°C (3 hr) | 60–82 |
Functionalization of the Core
The dichloro intermediate undergoes nucleophilic substitution to introduce aryl groups at N⁴ and N⁶.
Substitution at N⁴
The 4-chloro group is displaced by 2,4-dimethylaniline. This step leverages the higher reactivity of the N⁴ position due to electronic effects.
Procedure
Substitution at N⁶
The remaining 6-chloro group is replaced by 4-chloroaniline under similar conditions.
Procedure
-
Reactants : N⁴-Arylated intermediate, 4-chloroaniline.
-
Outcome : Final compound.
Key Data
| Substitution Position | Amine Used | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| N⁴ | 2,4-Dimethylaniline | Isopropanol | Reflux | 60–70 | |
| N⁶ | 4-Chloroaniline | Isopropanol | Reflux | 55–65 |
Alternative Synthetic Strategies
One-Pot Cyclization and Functionalization
A green chemistry approach using ionic liquids or microwave irradiation accelerates cyclization and substitution steps.
Advantages
Vilsmeier Reaction for Core Formation
This method involves formylation and silylation to construct the pyrazolo[3,4-d]pyrimidine scaffold.
Procedure
-
Vilsmeier Reaction : React 4-formyl-1,3-diphenyl-1H-pyrazol-5-yl-N,N-disubstituted formamidine with NH(SiMe₃)₂.
-
Cyclization : Achieved via intermolecular heterocyclization.
Key Data
Analytical Characterization
Spectral Data
Physical Properties
Challenges and Optimizations
Selectivity Issues
Chemical Reactions Analysis
N-[6-(4-CHLOROANILINO)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-N-(2,4-DIMETHYLPHENYL)AMINE undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. Common reagents used in these reactions include methylamine for nucleophilic substitution and various oxidizing or reducing agents for other transformations . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the pyrazolo[3,4-d]pyrimidine core or the attached substituents.
Scientific Research Applications
Inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)
One of the primary applications of this compound is as an inhibitor of VEGFR-2, a critical target in cancer therapy. Inhibitors of VEGFR-2 can prevent angiogenesis, the formation of new blood vessels that tumors need to grow. Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines exhibit potent antiangiogenic properties by blocking VEGFR-2 signaling pathways .
Antitumor Activity
Research indicates that compounds similar to N~6~-(4-chlorophenyl)-N~4~-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine demonstrate significant cytotoxic effects against various cancer cell lines. For instance, studies involving related structures have reported their ability to induce apoptosis in cancer cells and inhibit tumor growth in vivo .
Case Study 1: Efficacy Against Specific Cancer Cell Lines
A study evaluated the antitumor efficacy of pyrazolo[3,4-d]pyrimidine derivatives against K562 (chronic myeloid leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer) cell lines. The results indicated that certain modifications to the pyrazolo structure significantly increased cytotoxicity and selectivity towards these cell lines .
Case Study 2: In Vivo Assays
In vivo assays using animal models have demonstrated that compounds with similar structures effectively reduce tumor size and improve survival rates. These studies emphasize the importance of further optimizing the chemical structure to enhance pharmacokinetic properties and reduce potential side effects .
Mechanism of Action
The mechanism of action of N-[6-(4-CHLOROANILINO)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-N-(2,4-DIMETHYLPHENYL)AMINE involves the inhibition of CDK2/cyclin A2, which plays a crucial role in cell cycle regulation . By inhibiting this enzyme complex, the compound can induce cell cycle arrest and apoptosis in cancer cells. This selective targeting of tumor cells makes it a promising candidate for cancer therapy. The molecular targets and pathways involved in its mechanism of action are still being investigated, but the compound’s ability to alter cell cycle progression and induce apoptosis has been well-documented .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Pyrazolo[3,4-d]pyrimidine derivatives share a common scaffold but differ in substituents, leading to varied pharmacological profiles. Key analogues include:
Pharmacological Activity
- In contrast, PR5-LL-CM01’s dimethylaminoethyl group may facilitate interactions with arginine methyltransferases (PRMT5) .
- Antiproliferative Effects : Pyrazolo[3,4-d]pyrimidines with bulky N⁴ substituents (e.g., 2,4-dimethylphenyl) show superior cytotoxicity in breast (MCF7) and lung cancer models compared to smaller groups .
- Selectivity : The target compound’s methyl groups may reduce off-target effects compared to analogues with morpholine or thioamide substituents (), which exhibit broader kinase inhibition .
Physicochemical Properties
- Analogues with polar groups (e.g., 3-methoxypropyl in ) show improved solubility but lower bioavailability .
- Melting Points : Most pyrazolo[3,4-d]pyrimidines exhibit high melting points (>200°C), indicating crystalline stability. For example, N⁶-sulfonyl derivatives () melt at 225–227°C, while the target compound’s melting point is unreported but likely comparable .
Research Findings and Clinical Relevance
- Anticancer Potential: The target compound’s dual aryl substitutions align with optimized pyrazolo[3,4-d]pyrimidines showing IC₅₀ values <1 μM in kinase assays ().
- Therapeutic Gaps : Unlike lapatinib (EGFR/HER2 inhibitor), the compound’s specificity for pediatric cancers (e.g., neuroblastoma) remains unexplored .
- SAR Insights : Bulky N⁴ groups (e.g., 2,4-dimethylphenyl) correlate with enhanced kinase affinity, while N⁶ chloro groups improve metabolic stability .
Biological Activity
The compound N~6~-(4-chlorophenyl)-N~4~-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the context of cancer therapy. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.
- Molecular Formula : CHN
- Molecular Weight : 344.4 g/mol
- CAS Number : 896001-58-4
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 344.4 g/mol |
Anticancer Properties
Recent studies have highlighted the compound's efficacy as a potential anticancer agent. A notable investigation evaluated its inhibitory effects on various human cancer cell lines, revealing significant antiproliferative activity. The compound demonstrated selective inhibition against cancer cells while sparing normal cells, indicating a favorable therapeutic index.
- Cell Line Studies :
- The compound exhibited potent inhibitory activity against BRAF V600E kinase with an IC of 23.6 nM and against wild-type BRAF with an IC of 51.5 nM.
- It also showed significant cytotoxicity against several tumor cell lines including A375 (melanoma), HT-29 (colon), PC-3 (prostate), and A549 (lung) cells, with good selectivity over normal Madin-Darby canine kidney (MDCK) cells .
The mechanism by which this compound exerts its biological effects involves:
- Kinase Inhibition : It acts as a pan-RAF inhibitor, disrupting the signaling pathways that promote cancer cell proliferation.
- Cell Cycle Arrest : The compound primarily induces G0/G1 phase arrest in A375 cells, suggesting its role in halting the cell cycle at an early stage to prevent further division .
Comparative Efficacy
In comparative studies with established anticancer agents like Sorafenib, the compound demonstrated superior inhibitory activities against BRAF V600E and other related kinases. This highlights its potential as a more effective therapeutic option for targeting specific cancer types.
Study 1: Evaluation of Antiproliferative Activity
A study conducted on synthesized pyrazolo[3,4-d]pyrimidine derivatives assessed their biological activities against various cancer cell lines. The results indicated that the tested compounds, including the one in focus, exhibited promising anti-cancer properties, with IC values significantly lower than those of conventional treatments like Sorafenib.
Study 2: Molecular Dynamics Simulation
Molecular dynamics simulations confirmed the binding affinity of the compound to the active site of BRAF V600E, providing insights into its mechanism of action at the molecular level. The simulations suggested that specific interactions within the binding pocket are critical for its inhibitory activity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N⁶-(4-chlorophenyl)-N⁴-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, and how can yields be optimized?
- Methodology : The synthesis typically involves multi-step reactions, starting with pyrazolo[3,4-d]pyrimidine core functionalization. Key steps include:
N-Alkylation : Introduce methyl groups at the 1-position using iodomethane under basic conditions (e.g., K₂CO₃ in DMF) .
Buchwald-Hartwig Coupling : Install aryl substituents (e.g., 4-chlorophenyl and 2,4-dimethylphenyl) via palladium-catalyzed amination .
Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24h to 2h) and improve yields by 15–20% .
- Optimization : Use HPLC or TLC to monitor intermediates and column chromatography for purification .
Q. How can the three-dimensional structure of this compound be determined experimentally?
- Methods :
- X-ray Crystallography : Resolve atomic positions using SHELXL for refinement (resolution <1.2 Å recommended). Crystallize in solvents like DMSO/EtOH mixtures .
- NMR Spectroscopy : Assign protons (¹H) and carbons (¹³C) via 2D experiments (COSY, HSQC). The 4-chlorophenyl group shows distinct aromatic splitting, while methyl groups exhibit sharp singlets .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
- Assays :
Kinase Inhibition : Screen against tyrosine kinases (e.g., Bcr-Abl, EGFR) using ADP-Glo™ assays. IC₅₀ values <1 µM suggest therapeutic potential .
Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa). Compare results with controls like doxorubicin .
- Data Interpretation : Contradictions in activity across cell lines may arise from off-target effects or variable expression of kinases .
Advanced Research Questions
Q. How do substituents at the N⁴ and N⁶ positions influence kinase selectivity?
- Structure-Activity Relationship (SAR) :
| Substituent Position | Effect on Kinase Selectivity | Reference |
|---|---|---|
| N⁴: 2,4-Dimethylphenyl | Enhances hydrophobic interactions with ATP-binding pockets | |
| N⁶: 4-Chlorophenyl | Improves potency against Bcr-Abl by 3-fold vs. non-halogenated analogs |
- Experimental Design : Synthesize analogs with substituents like 4-fluorophenyl or 3-methoxyphenyl and compare inhibition profiles .
Q. How can contradictory data on cytotoxicity and kinase inhibition be resolved?
- Case Study : If a compound shows high kinase inhibition but low cytotoxicity:
Check Permeability : Use Caco-2 assays to evaluate cellular uptake.
Metabolic Stability : Test liver microsome stability; rapid degradation may reduce efficacy .
- Advanced Tools : Molecular dynamics simulations to assess binding persistence in kinase pockets .
Q. What strategies improve solubility without compromising bioactivity?
- Approaches :
Prodrug Design : Introduce phosphate groups at the pyrimidine N3 position .
Co-solvents : Use cyclodextrins or PEG-based formulations for in vivo studies .
- Trade-offs : Hydrophilic modifications may reduce membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
